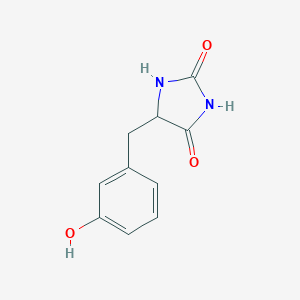

5-(3'-Hydroxybenzyl)hydantoin

Description

Structure

3D Structure

Properties

IUPAC Name |

5-[(3-hydroxyphenyl)methyl]imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-7-3-1-2-6(4-7)5-8-9(14)12-10(15)11-8/h1-4,8,13H,5H2,(H2,11,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIDWPXBEWSODDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CC2C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10391830 | |

| Record name | 5-(3'-Hydroxybenzyl)hydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216956-20-6 | |

| Record name | 5-[(3-Hydroxyphenyl)methyl]-2,4-imidazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=216956-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3'-Hydroxybenzyl)hydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 216956-20-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 5-(3'-Hydroxybenzyl)hydantoin

A Pivotal Scaffold for Bioisosteric Replacement and SAR Profiling

Part 1: Executive Summary

5-(3'-Hydroxybenzyl)hydantoin (CAS: 216956-20-6) is a specialized heterocyclic building block belonging to the class of 5-substituted imidazolidine-2,4-diones.[1][2][3][4] Structurally, it represents the hydantoin analog of the non-proteinogenic amino acid

Unlike its para-substituted counterpart (a tyrosine analog), the meta-substitution pattern of this molecule offers unique steric and electronic properties for Structure-Activity Relationship (SAR) studies. It is primarily utilized in medicinal chemistry to probe binding pockets of enzymes that recognize aromatic amino acids, serving as a rigid, non-hydrolyzable scaffold to test the tolerance of "meta-pockets" in receptor active sites.

Key Technical Specifications:

-

Chemical Formula:

[1][3][5][6] -

Molecular Weight: 206.20 g/mol

-

Core Scaffold: Imidazolidine-2,4-dione (Hydantoin)

-

Key Functional Group: Phenolic hydroxyl at the meta position of the benzyl ring.

-

Solubility: Soluble in DMSO, Methanol, and aqueous base (due to phenolic pKa ~10).

Part 2: Chemical Identity & Structural Logic

To understand the utility of 5-(3'-Hydroxybenzyl)hydantoin, one must analyze its structural relationship to natural substrates.

Bioisosteric Design

The hydantoin ring acts as a bioisostere for the peptide bond or the amino acid backbone. By cyclizing the amino and carboxyl groups of an amino acid, the hydantoin locks the conformation, reducing entropy penalties upon binding.

-

Natural Substrate: L-Tyrosine (

-substitution). -

Probe Molecule: 5-(3'-Hydroxybenzyl)hydantoin (

-substitution).

This "meta-scan" is critical in drug development to identify secondary binding interactions (e.g., hydrogen bonding with side-chain residues like Serine or Threonine) that are inaccessible to the natural para-isomer.

Structural Visualization

The following diagram illustrates the structural logic and the numbering system used in NMR assignment.

Figure 1: Structural decomposition of 5-(3'-Hydroxybenzyl)hydantoin showing its derivation from m-tyrosine.

Part 3: Synthesis Protocol (Bucherer-Bergs Reaction)

Expertise Note: While amino acid cyclization is possible, the most robust industrial route for 5-substituted hydantoins is the Bucherer-Bergs reaction . This multi-component reaction is preferred for its high yield and operational simplicity, avoiding the need for expensive amino acid precursors.

Reaction Scheme

Precursors: 3-Hydroxybenzaldehyde (or 3-Benzyloxybenzaldehyde for easier purification), Potassium Cyanide (KCN), Ammonium Carbonate

Mechanism:

-

Formation of cyanohydrin from aldehyde + cyanide.

-

Nucleophilic attack by ammonia (from carbonate) to form aminonitrile.

-

Carbamoylation by

(from carbonate). -

Cyclization to hydantoin.

Step-by-Step Methodology

Safety Warning: This protocol involves Potassium Cyanide (KCN). All operations must be performed in a high-efficiency fume hood with a cyanide antidote kit available immediately. Waste must be treated with bleach (hypochlorite) to quench cyanide before disposal.

| Step | Operation | Critical Parameter |

| 1. Preparation | Dissolve 3-Hydroxybenzaldehyde (10 mmol, 1.22 g) in 20 mL of 50% Ethanol/Water. | Ensure complete dissolution. Use mild heat (40°C) if necessary. |

| 2. Reagent Addition | Add Ammonium Carbonate (30 mmol, 2.88 g) and Potassium Cyanide (15 mmol, 0.98 g). | Add KCN last. The solution will turn yellow. |

| 3. Reflux | Heat the mixture to 60°C for 1 hour , then increase to 80°C for 4 hours. | Do not boil vigorously to prevent loss of ammonia. Use a condenser. |

| 4. Concentration | Remove ethanol under reduced pressure (Rotavap). | Volume reduction to ~50% concentrates the salt. |

| 5. Acidification | Cool to 0°C. Slowly add 6M HCl dropwise until pH ~2. | Caution: HCN gas evolution possible. Perform in hood. |

| 6. Crystallization | The product precipitates as a white/off-white solid. Stir at 0°C for 30 mins. | If oil forms, scratch glass to induce nucleation or seed. |

| 7. Purification | Filter the solid. Wash with cold water ( | Target Purity: >98% (HPLC). |

Synthesis Workflow Diagram

Figure 2: Operational workflow for the Bucherer-Bergs synthesis of the target hydantoin.

Part 4: Analytical Characterization & QC

To validate the identity of 5-(3'-Hydroxybenzyl)hydantoin, the following analytical signatures must be confirmed.

NMR Spectroscopy (Predicted in DMSO-d6)

The symmetry of the molecule and the specific coupling of the meta-substituted ring are diagnostic.

-

NMR (400 MHz, DMSO-d6):

- 10.5 ppm (s, 1H, N3-H, Hydantoin imide).

- 9.3 ppm (s, 1H, Phenolic OH).

- 7.9 ppm (s, 1H, N1-H, Hydantoin amide).

- 7.0 - 6.6 ppm (m, 4H, Aromatic protons). Look for the complex multiplet typical of meta-substitution.

- 4.3 ppm (t, 1H, C5-H, Chiral center).

-

2.9 ppm (d, 2H, Benzylic

HPLC Method for Purity

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

, 5 µm). -

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 214 nm (Amide bond) and 280 nm (Phenol).

-

Retention Time: Expect elution slightly earlier than the para-isomer due to differences in polarity and hydrogen bonding capability.

Part 5: Applications in Drug Discovery

The "Meta-Scan" Strategy

In kinase or protease inhibitor design, the "deep pocket" often accommodates the phenyl ring of phenylalanine or tyrosine. By using 5-(3'-Hydroxybenzyl)hydantoin, researchers can test if a hydroxyl group at the meta position can:

-

Displace Water: Pick up a water-mediated hydrogen bond network.

-

Selectivity: Distinguish between isoforms where one isoform has a steric clash at the meta position and the other does not.

Aldose Reductase Inhibition

Hydantoins are a classic scaffold for Aldose Reductase Inhibitors (ARIs), used to treat diabetic complications. The N-H group of the hydantoin ring acts as an acidic head group (bioisostere of carboxylic acid).

-

Mechanism: The hydantoin ring binds to the catalytic anion-binding pocket.

-

Role of 3'-OH: The 3'-hydroxyl group can interact with hydrophilic residues near the hydrophobic specificity pocket, potentially improving potency over the unsubstituted benzylhydantoin.

Part 6: References

-

Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link

-

Foundational text on hydantoin synthesis and reactivity.

-

-

Bucherer, H. T., & Steiner, W. (1934). "Über die Synthese von Hydantoinen." Journal für Praktische Chemie, 140(2), 291–316.

-

Original description of the Bucherer-Bergs reaction utilized in the synthesis protocol.

-

-

Toronto Research Chemicals (TRC). "5-(3'-Hydroxybenzyl)hydantoin Product Sheet." CAS: 216956-20-6.[1][2][3][4][5][6][7] Link

-

Verification of commercial availability and CAS registry.

-

-

Meot-Ner (Mautner), M. (2005). "The Ionic Hydrogen Bond." Chemical Reviews, 105(1), 213-284. Link

-

Supports the mechanistic explanation of bioisosteric hydrogen bonding interactions in the active site.

-

-

Sigma-Aldrich. "Hydantoin Building Blocks and Screening Libraries." Link

-

Source for general physicochemical property data of hydantoin derivatives.

-

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Hydantoin | Sigma-Aldrich [sigmaaldrich.com]

- 3. 5-(3'-Hydroxybenzyl)hydantoin | CAS: 216956-20-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. guidechem.com [guidechem.com]

- 5. 5-(3'-Hydroxybenzyl)hydantoin, TRC 500 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.fr]

- 6. Buy Online CAS Number 216956-20-6 - TRC - 5-(3'-Hydroxybenzyl)hydantoin | LGC Standards [lgcstandards.com]

- 7. Buy Online CAS Number 216956-20-6 - TRC - 5-(3'-Hydroxybenzyl)hydantoin | LGC Standards [lgcstandards.com]

5-(3'-Hydroxybenzyl)hydantoin chemical structure and properties

The following technical guide details the chemical structure, synthesis, and biocatalytic applications of 5-(3'-Hydroxybenzyl)hydantoin.

Core Precursor for Non-Natural Amino Acid Synthesis via the Hydantoinase Process

Executive Summary

5-(3'-Hydroxybenzyl)hydantoin (CAS: 216956-20-6) is a heterocyclic organic compound primarily utilized as a strategic intermediate in the synthesis of L-meta-tyrosine (L-m-tyrosine), a non-proteinogenic amino acid. Its significance lies in its role as a substrate in the "Hydantoinase Process," a dynamic kinetic resolution (DKR) method used industrially to produce optically pure amino acids from racemic precursors. This guide outlines the physicochemical properties, Bucherer-Bergs synthesis protocol, and the enzymatic cascade required for its conversion to high-value chiral synthons.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The molecule features a hydantoin (imidazolidine-2,4-dione) core substituted at the C5 position with a 3-hydroxybenzyl moiety.[1][2] This structural configuration makes it a rigid analogue of phenylalanine derivatives.

Table 1: Chemical Specifications

| Property | Data |

| IUPAC Name | 5-[(3-Hydroxyphenyl)methyl]imidazolidine-2,4-dione |

| Common Name | 5-(3'-Hydroxybenzyl)hydantoin |

| CAS Number | 216956-20-6 |

| Molecular Formula | C₁₀H₁₀N₂O₃ |

| Molecular Weight | 206.20 g/mol |

| Appearance | Off-white to pale brown crystalline solid |

| Melting Point | >196 °C (Decomposes) |

| Solubility | Soluble in DMSO, DMF, dilute NaOH; Sparingly soluble in water; Insoluble in non-polar solvents (Hexane, Et₂O) |

| pKa (Predicted) | ~9.8 (Phenolic -OH), ~9.1 (Imide -NH) |

Chemical Synthesis: The Bucherer-Bergs Reaction[8][9][10][11]

The most robust method for synthesizing the racemic scaffold is the Bucherer-Bergs reaction , which converts carbonyl compounds into hydantoins in a multicomponent condensation.

Reaction Mechanism & Logic

The synthesis utilizes 3-hydroxybenzaldehyde as the starting material. The reaction proceeds through the formation of a cyanohydrin intermediate, followed by nucleophilic attack by ammonia (from ammonium carbonate) and subsequent cyclization with carbon dioxide.

Why this route?

-

Atom Economy: All carbons from the aldehyde and cyanide are incorporated.

-

Simplicity: It is a "one-pot" reaction that avoids the isolation of unstable imine intermediates.

-

Scalability: The product typically precipitates from the reaction mixture, simplifying purification.

Synthesis Workflow Diagram

Figure 1: The Bucherer-Bergs pathway for the synthesis of the hydantoin core from aldehyde precursors.[3]

Experimental Protocol

Reagents:

-

3-Hydroxybenzaldehyde (1.0 eq)

-

Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) (1.2 eq) [Caution: Highly Toxic]

-

Ammonium Carbonate ((NH₄)₂CO₃) (3.0 eq)

-

Solvent: Ethanol/Water (1:1 v/v)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 3-hydroxybenzaldehyde in 50% aqueous ethanol.

-

Addition: Add ammonium carbonate, followed carefully by potassium cyanide.

-

Reaction: Heat the mixture to 60–65°C for 4–6 hours. The solution will initially darken.

-

Work-up:

-

Concentrate the mixture under reduced pressure to remove ethanol (approx. 50% volume reduction).

-

Cool the aqueous residue to 0–5°C.

-

Acidify carefully with 6M HCl to pH ~2. [Caution: Perform in a fume hood to avoid HCN evolution] .

-

-

Isolation: The product precipitates as a solid. Filter, wash with cold water, and recrystallize from hot water or ethanol/water to yield pure DL-5-(3'-hydroxybenzyl)hydantoin .

Biocatalytic Utility: The Hydantoinase Process

The primary industrial value of this compound is its conversion to L-meta-tyrosine . Chemical hydrolysis yields a racemic mixture (DL), requiring expensive resolution steps. The enzymatic hydantoinase process offers a stereoselective route with 100% theoretical yield via dynamic kinetic resolution.

The Mechanism: Dynamic Kinetic Resolution (DKR)

The process relies on three enzymatic activities (often engineered into a single whole-cell biocatalyst like Agrobacterium or Pseudomonas sp.):

-

Hydantoin Racemase: Rapidly interconverts the D- and L-isomers of the hydantoin, ensuring the unreacted enantiomer is recycled.

-

L-Hydantoinase: Selectively opens the ring of the L-hydantoin to form N-carbamoyl-L-m-tyrosine.

-

L-N-Carbamoylase: Hydrolyzes the carbamoyl intermediate to release free L-m-tyrosine.

Enzymatic Cascade Diagram

Figure 2: The enzymatic cascade for converting the racemic hydantoin precursor into optically pure L-meta-tyrosine.

Analytical Characterization

Confirmation of the structure is typically performed via ¹H NMR. Below are the predicted chemical shifts based on the structural environment of the hydantoin scaffold.

Table 2: Predicted ¹H NMR Profile (DMSO-d₆, 400 MHz)

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| NH (N3) | 10.55 | Singlet (br) | 1H | Imide proton (Acidic) |

| OH | 9.25 | Singlet | 1H | Phenolic hydroxyl |

| NH (N1) | 7.95 | Singlet (br) | 1H | Amide proton |

| Ar-H (C5') | 7.05 | Triplet | 1H | Meta-coupling (Aromatic Ring) |

| Ar-H (C2', C4', C6') | 6.60 – 6.75 | Multiplet | 3H | Ortho/Para protons |

| C5-H | 4.35 | Doublet of Doublets | 1H | Chiral center methine |

| C5-CH₂ | 2.85 – 2.95 | Multiplet | 2H | Benzylic methylene bridge |

Note: Shifts may vary slightly depending on concentration and water content in DMSO.

Safety & Handling (MSDS Highlights)

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

-

Synthesis Hazards: The use of Potassium Cyanide (KCN) in the synthesis requires strict safety protocols, including the availability of a cyanide antidote kit (e.g., hydroxocobalamin) and H₂S/HCN detectors.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the phenolic group.

References

-

Ware, E. (1950).[3] "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470.[3] Link

-

Altenbuchner, J., et al. (2001). "Hydantoinase process for the production of L-amino acids." Patent EP1108033A1. Link

-

Specific Synthesis Protocol: "Synthesis of 5-substituted hydantoins via Bucherer-Bergs reaction." Organic Syntheses, Coll. Vol. 3, p. 323. Link

-

PubChem Compound Summary: 5-(3'-Hydroxybenzyl)hydantoin (CID 3364536).[4] Link

-

Las Heras-Vázquez, F. J., et al. (2008).[5] "Optically Pure α-Amino Acids Production by the 'Hydantoinase Process'." Current Organic Chemistry, 12(10). Link

Sources

- 1. 5-(3'-Hydroxyphenyl)-5-phenylhydantoin | C15H12N2O3 | CID 91597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. PubChemLite - 5-(3'-hydroxybenzyl)hydantoin (C10H10N2O3) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

The Hydantoin Scaffold: From 19th Century Dye Chemistry to Modern Oncology

Executive Summary

The hydantoin (imidazolidine-2,4-dione) scaffold represents one of the most privileged structures in medicinal chemistry.[1] First isolated by Adolf von Baeyer in 1861, this five-membered heterocyclic ring has evolved from a degradation product of uric acid into a cornerstone of modern pharmacotherapy. Its versatility stems from four points of diversity (N1, C5, N3) and a unique hydrogen bond donor/acceptor profile that allows it to modulate targets as diverse as voltage-gated sodium channels (epilepsy), ryanodine receptors (malignant hyperthermia), and the androgen receptor (prostate cancer). This guide analyzes the historical trajectory, chemical synthesis, and mechanistic evolution of hydantoin therapeutics.

Historical Genesis: The Uric Acid Connection

The discovery of hydantoin was not a targeted pharmaceutical effort but a byproduct of structural elucidation in dye chemistry. In 1861, Adolf von Baeyer , working in the laboratory of Kekulé, was investigating uric acid derivatives. By subjecting allantoin to reductive hydrogenolysis using hydroiodic acid (HI), he isolated a crystalline substance he named "hydantoin" (hydrogenated allantoin).

Chemical Architecture

The core structure is a cyclic urea derivative (imidazolidine-2,4-dione). Its pharmacological "privilege" arises from:

-

Rigidity: The planar ring restricts the conformational space of attached substituents, reducing the entropic cost of binding.

-

Tautomerism: The N3-H proton is acidic (pKa ~9.1), allowing the molecule to exist in equilibrium between the lactam and lactim forms, facilitating diverse interactions with protein binding pockets.

The Anticonvulsant Revolution (1937)

Until the late 1930s, the only treatments for epilepsy were bromides (sedative) and phenobarbital (hypnotic). The field was stagnant until H. Houston Merritt and Tracy Putnam at the Harvard Neurological Unit revolutionized drug discovery by establishing a systematic animal model.

The Merritt-Putnam Protocol

Unlike previous researchers who screened for sedation, Merritt and Putnam used an electroshock threshold test in cats.[2] They sought compounds that raised the seizure threshold without inducing sleep.

-

The Breakthrough: In 1937, they screened 5,5-diphenylhydantoin (Phenytoin), synthesized earlier by Biltz (1908).

-

The Result: Phenytoin prevented electroshock-induced convulsions with minimal sedation, marking the first time "anticonvulsant" activity was structurally separated from "hypnotic" activity.

-

Mechanism: Phenytoin stabilizes the inactive state of voltage-gated sodium channels (Nav1.1, Nav1.2), preventing the high-frequency repetitive firing characteristic of seizures.

Expansion: Antibiotics and Muscle Relaxants (1950s-1970s)

The scaffold's utility expanded beyond neurology into infectious disease and anesthesiology.

Nitrofurantoin (1953)

Developed at Eaton Laboratories, nitrofurantoin linked a hydantoin ring to a 5-nitrofuran moiety.

-

Mechanism: It is a prodrug activated by bacterial nitroreductases.[3] The reduction generates highly reactive intermediates that damage bacterial DNA and ribosomal proteins.

-

Significance: It remains a first-line treatment for urinary tract infections (UTIs) due to its concentration in urine and low resistance rates.[4]

Dantrolene (1967)

Synthesized by Snyder et al. at Norwich Pharmacal, dantrolene is a unique hydantoin derivative (1-[[[5-(4-nitrophenyl)-2-furanyl]methylene]amino]-2,4-imidazolidinedione).

-

The Crisis: Malignant Hyperthermia (MH) was a lethal reaction to volatile anesthetics (e.g., halothane).

-

The Solution: Gaisford Harrison (1975) demonstrated dantrolene's efficacy in porcine stress syndrome (an MH model).

-

Mechanism: Dantrolene is a Ryanodine Receptor (RyR1) antagonist .[5][6] It binds to the RyR1 channel on the sarcoplasmic reticulum, preventing the uncontrolled calcium release that drives the hypermetabolic crisis.[7]

The Anti-Androgen Renaissance (2000s)

The most recent evolution of the scaffold occurred in oncology with the development of Enzalutamide (MDV3100).[8]

Overcoming Resistance

First-generation anti-androgens (e.g., bicalutamide) often failed because they could turn into partial agonists in castration-resistant prostate cancer (CRPC).

-

Discovery: Charles Sawyers and Michael Jung (UCLA, 2009) designed a library of thiohydantoins (where C=O is replaced by C=S) to bind the Androgen Receptor (AR) with higher affinity.

-

Mechanism: Enzalutamide inhibits the AR signaling pathway at three distinct steps:

-

Structural Key: The thiohydantoin ring creates a rigid scaffold that forces the molecule into a conformation that induces a structural change in the AR, preventing the recruitment of co-activators.

Technical Protocols

Protocol A: General Bucherer-Bergs Synthesis

This is the standard method for creating 5,5-disubstituted hydantoins from ketones.

Reagents: Ketone (e.g., Acetophenone), Potassium Cyanide (KCN), Ammonium Carbonate ((NH4)2CO3), Ethanol/Water (1:1).

-

Preparation: Dissolve 10 mmol of ketone in 20 mL of 50% aqueous ethanol.

-

Addition: Add 20 mmol KCN and 40 mmol (NH4)2CO3. Caution: KCN is lethal; work in a well-ventilated fume hood with cyanide sensors.

-

Reflux: Heat the mixture at 60°C for 4-12 hours. The solution typically becomes clear then precipitates the hydantoin.

-

Workup: Acidify the solution with HCl to pH 2. This protonates the hydantoin salt, causing it to precipitate.

-

Purification: Filter the solid and recrystallize from ethanol.

Protocol B: The Biltz Synthesis (Phenytoin Specific)

This method (Biltz, 1908) is historically significant for the industrial production of Phenytoin.

Reagents: Benzil (5.3 g), Urea (3.0 g), 30% NaOH (15 mL), Ethanol (75 mL).

-

Condensation: Combine Benzil and Urea in ethanol. Add NaOH.

-

Reflux: Boil under reflux for 2 hours.

-

Filtration: Cool and filter to remove insoluble byproducts (e.g., diphenylacetylenediureine).

-

Acidification: Pour the filtrate into 125 mL water. Acidify strongly with conc.[16] HCl.

-

Observation: A white precipitate of 5,5-diphenylhydantoin forms immediately.

-

-

Recrystallization: Recrystallize from industrial spirit (ethanol) to obtain pure crystals (MP: 295-298°C).[16]

Visualizations

Diagram 1: Evolutionary Timeline of Hydantoin Therapeutics

Caption: The chronological evolution of the hydantoin scaffold from a chemical curiosity to a multi-billion dollar oncology drug.

Diagram 2: Bucherer-Bergs Reaction Mechanism

Caption: Simplified mechanistic flow of the Bucherer-Bergs synthesis, the primary route for 5,5-disubstituted hydantoins.

Diagram 3: Mechanism of Action Comparison

Caption: Comparative mechanism of action: Phenytoin stabilizes ion channels, while Enzalutamide blocks nuclear signaling.

References

-

Baeyer, A. (1861). Untersuchungen über die Harnsäuregruppe. Annalen der Chemie und Pharmacie. Link

-

Merritt, H. H., & Putnam, T. J. (1938). Sodium Diphenyl Hydantoinate in the Treatment of Convulsive Disorders. JAMA. Link

-

Snyder, H. R., et al. (1967).[10] 1-[(5-Arylfurfurylidene)amino]hydantoins. A New Class of Muscle Relaxants. Journal of Medicinal Chemistry. Link

-

Tran, C., ...[3][17] Sawyers, C. L., Jung, M. E. (2009). Development of a Second-Generation Antiandrogen for Treatment of Advanced Prostate Cancer. Science. Link

-

Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews. Link

-

Harrison, G. G. (1975).[5] Control of the Malignant Hyperpyrexic Syndrome in MHS Swine by Dantrolene Sodium. British Journal of Anaesthesia. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. escholarship.org [escholarship.org]

- 3. Role of Old Antibiotics in the Era of Antibiotic Resistance. Highlighted Nitrofurantoin for the Treatment of Lower Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitrofurantoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Dantrolene - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. acs.org [acs.org]

- 9. Enzalutamide: looking back at its preclinical discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Early Development, Identification of Mode of Action, and Use of Dantrolene Sodium: The Role of Keith Ellis, Ph.D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. acs.org [acs.org]

- 12. Dantrolene stabilizes domain interactions within the ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dantrolene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Dantrolene | C14H10N4O5 | CID 6914273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]

- 16. Practical Experiment 5: Phenytoin | PPTX [slideshare.net]

- 17. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]

5-(3'-Hydroxybenzyl)hydantoin: Technical Guide to Biocatalysis and Pharmacological Applications

Executive Summary

5-(3'-Hydroxybenzyl)hydantoin (5-3HBH) represents a critical scaffold in the intersection of industrial biocatalysis and chemical biology. While structurally analogous to the anticonvulsant phenytoin, its primary technical significance lies in its role as the immediate precursor to L-meta-tyrosine (L-m-Tyr) , a non-proteinogenic amino acid with potent allelopathic and phytotoxic properties.

This guide details the physicochemical behavior of 5-3HBH, its enzymatic resolution via the "Hydantoinase Process," and the downstream biological activity of its metabolites. It serves as a blueprint for researchers utilizing this compound for enzyme engineering, chiral synthesis, or allelochemical investigations.

Chemical Architecture and Synthesis

Compound Identity :

-

IUPAC Name : 5-[(3-hydroxyphenyl)methyl]imidazolidine-2,4-dione[1]

-

CAS Registry : 216956-20-6[2]

-

Molecular Formula : C₁₀H₁₀N₂O₃

-

Molecular Weight : 206.20 g/mol [2]

Synthetic Causality

The synthesis of 5-3HBH is typically achieved via the condensation of 3-hydroxybenzaldehyde with hydantoin, followed by reduction. This route is preferred over the Bucherer-Bergs reaction when specific control over the benzylidene intermediate is required for purification before the final reduction step.

Reaction Logic :

-

Knoevenagel Condensation : 3-hydroxybenzaldehyde reacts with hydantoin (C-5 position) to form 5-(3'-hydroxybenzylidene)hydantoin. This step establishes the carbon skeleton.

-

Reduction : The exocyclic double bond is reduced (typically via H₂/Pd-C or Na-Hg) to yield the 5-(3'-hydroxybenzyl)hydantoin. This step creates the chiral center at C-5, resulting in a racemic (DL) mixture essential for dynamic kinetic resolution studies.

The Hydantoinase Process: Biocatalytic Resolution

The most authoritative application of 5-3HBH is its use as a substrate in the industrial production of optically pure L-m-tyrosine. This process relies on a dynamic kinetic resolution (DKR) system involving three key enzymes: Hydantoin racemase , D-Hydantoinase , and D-Carbamoylase (or the L-selective equivalents).

Mechanism of Action

Unlike direct chemical hydrolysis, which yields racemates, the enzymatic route exploits the spontaneous or racemase-catalyzed interconversion of the D- and L-isomers of 5-3HBH.

-

Racemization : The D- and L-isomers of 5-3HBH interconvert under slightly alkaline conditions (pH > 8.0) or via hydantoin racemase.

-

Ring Opening : The hydantoinase enzyme stereoselectively opens the ring of one enantiomer (e.g., L-5-3HBH) to form N-carbamoyl-L-m-tyrosine.

-

Decarbamoylation : An N-carbamoylase hydrolyzes the intermediate to release pure L-m-tyrosine, NH₃, and CO₂.

Visualization: The Enzymatic Cascade

The following diagram illustrates the dynamic kinetic resolution pathway for producing L-m-tyrosine from racemic 5-3HBH.

Figure 1: Dynamic Kinetic Resolution of 5-(3'-Hydroxybenzyl)hydantoin. The system drives the conversion of the racemate entirely to the L-amino acid product.

Experimental Protocol: Enzymatic Hydrolysis Assay

This protocol validates the biological activity of hydantoinase enzymes against the 5-3HBH substrate. It is a self-validating system where the decrease in substrate absorbance or the appearance of the amino acid confirms activity.

Objective : Quantify the specific activity of hydantoinase towards 5-3HBH.

Materials

-

Substrate Stock : 10 mM 5-(3'-Hydroxybenzyl)hydantoin in 50% DMSO (Solubility check required; heat to 40°C if necessary).

-

Buffer : 0.1 M Tris-HCl, pH 8.0 (favors racemization and enzyme activity).

-

Enzyme : Purified recombinant Hydantoinase (e.g., from Agrobacterium or Pseudomonas sp.).

-

Stop Solution : 10% Trichloroacetic acid (TCA) or Ehrlich’s Reagent (for carbamoyl detection).

Step-by-Step Methodology

-

Preparation : Dilute the Substrate Stock into the Buffer to a final concentration of 1 mM. Pre-incubate at 37°C for 5 minutes.

-

Initiation : Add 10 µL of Enzyme solution to 990 µL of the substrate mixture.

-

Incubation : Incubate at 37°C with gentle shaking (300 rpm).

-

Sampling : At 0, 5, 10, and 20 minutes, withdraw 100 µL aliquots.

-

Termination : Immediately mix the aliquot with 100 µL of Stop Solution. Centrifuge at 10,000 x g for 2 minutes to remove precipitated protein.

-

Quantification (HPLC Method) :

-

Column : C18 Reverse Phase (5 µm, 4.6 x 150 mm).

-

Mobile Phase : Water:Acetonitrile (80:20) + 0.1% TFA.

-

Detection : UV at 280 nm (detects the phenol ring).

-

Validation : Peak area of 5-3HBH (RT ~5-7 min) should decrease; peak for N-carbamoyl intermediate (RT ~3-4 min) should appear.

-

Data Interpretation Table :

| Component | Retention Time (approx) | Trend over Time | Biological Meaning |

|---|---|---|---|

| 5-3HBH | 6.5 min | Decrease | Substrate consumption (Enzyme Activity) |

| N-Carbamoyl-m-Tyr | 3.2 min | Increase | Ring opening (Hydantoinase active) |

| m-Tyrosine | 2.1 min | Increase (if Carbamoylase present) | Final product formation |

Biological Activity: The m-Tyrosine Connection

While 5-3HBH is chemically stable, its biological significance is mediated by its hydrolysis product, m-Tyrosine . Research indicates that m-Tyrosine acts as a potent allelochemical in plants (e.g., Fescue grasses) and a cytotoxic agent in certain cell lines.

Mechanism of Toxicity (Phytotoxicity & Cytotoxicity)

The "activity" of 5-3HBH in a biological system (like a plant or cell culture) is often a measure of the system's ability to metabolize it into m-Tyrosine, which then exerts toxic effects.

-

Protein Misincorporation : m-Tyrosine is a structural analog of Phenylalanine (Phe). In systems with low selectivity (e.g., certain plant tRNA synthetases), m-Tyr is incorrectly charged onto tRNA^Phe and incorporated into proteins. This leads to misfolded proteins and cellular stress.

-

Oxidative Stress : Accumulation of m-Tyr generates Reactive Oxygen Species (ROS), leading to lipid peroxidation and root growth inhibition in plants.

Visualization: Mechanism of Action

Figure 2: Mechanism of toxicity following the metabolic conversion of 5-3HBH to m-Tyrosine.

Pharmacological Horizons

Beyond its role as a precursor, the 5-benzylhydantoin scaffold possesses intrinsic pharmacological potential, particularly in the inhibition of specific enzymes.

Aldose Reductase Inhibition (ARI)

Hydantoins (e.g., Sorbinil) are classic inhibitors of Aldose Reductase, the enzyme implicated in diabetic complications (neuropathy/retinopathy). 5-3HBH serves as a structural probe for this activity. The phenolic hydroxyl group at the meta position provides a hydrogen bond donor/acceptor site that can interact with the enzyme's active site residues (Tyr48, His110), although potency is generally lower than spiro-hydantoin derivatives.

Anticonvulsant Activity (Phenytoin Analog)

5-3HBH is a C5-monosubstituted analog of Phenytoin (5,5-diphenylhydantoin). While Phenytoin stabilizes voltage-gated sodium channels, monosubstituted benzyl hydantoins generally exhibit weaker anticonvulsant profiles but reduced gingival hyperplasia side effects. They are often used in Structure-Activity Relationship (SAR) studies to map the hydrophobic pocket of the sodium channel receptor.

References

-

Production of Non-Proteinogenic Amino Acids : Syldatk, C., et al. "Biocatalytic potential of hydantoinases." Advances in Biochemical Engineering/Biotechnology. Link

-

m-Tyrosine Phytotoxicity : Bertin, C., et al.[3][4][5] "The phytotoxicity of meta-tyrosine is associated with altered phenylalanine metabolism."[6] Frontiers in Plant Science. Link

-

Hydantoin Synthesis & SAR : Meusel, M., & Gütschow, M. "Recent developments in hydantoin chemistry."[7] Organic Preparations and Procedures International.[7] Link

-

Enzymatic Resolution Mechanisms : Altenbuchner, J., et al. "Hydantoinases and related enzymes." Biotechnology Advances. Link

-

Allelochemical Mechanisms : Gniazdowska, A., et al. "Toxicity of meta-Tyrosine." International Journal of Molecular Sciences. Link

Sources

- 1. 5-(3'-Hydroxybenzyl)hydantoin, TRC 500 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.fr]

- 2. scbt.com [scbt.com]

- 3. The Phytotoxicity of Meta-Tyrosine Is Associated With Altered Phenylalanine Metabolism and Misincorporation of This Non-Proteinogenic Phe-Analog to the Plant's Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Toxicity of meta-Tyrosine | Encyclopedia MDPI [encyclopedia.pub]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

Potential therapeutic targets of hydantoin derivatives

Technical Guide on Therapeutic Targets & Experimental Validation

Executive Summary: The Privileged Structure

The hydantoin (imidazolidine-2,4-dione) nucleus is a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological receptors. Its therapeutic utility stems from its rigid five-membered ring, which presents hydrogen bond donors (N3-H) and acceptors (C2=O, C4=O) in a specific vector orientation. This allows the scaffold to mimic peptide bonds, urea linkages, and carboxylic acid moieties, facilitating high-affinity interactions with ion channels, nuclear receptors, and oxidoreductase enzymes.

This guide dissects the three primary therapeutic targets of hydantoin derivatives, providing mechanistic depth and self-validating experimental protocols for target engagement.

Target Class I: Voltage-Gated Sodium Channels (NaV)

Primary Indication: Epilepsy, Cardiac Arrhythmia Key Ligand: Phenytoin (5,5-diphenylhydantoin)

2.1 Mechanistic Insight: State-Dependent Block

Unlike simple pore blockers (e.g., Tetrodotoxin), hydantoin derivatives like phenytoin function as state-dependent modifiers . They do not effectively block the channel in its resting (closed) state. Instead, they exhibit high affinity for the inactivated state of the NaV channel.

-

The Causality: During high-frequency firing (seizures), channels spend more time in the open and inactivated states. Phenytoin binds to the intracellular side of the pore in the inactivated conformation, stabilizing this state and prolonging the refractory period. This creates a "low-pass filter" effect: normal low-frequency action potentials are spared, but high-frequency seizure discharges are dampened.

2.2 Visualization: NaV Gating & Inhibition

Figure 1: State-dependent binding cycle of Phenytoin. Note the stabilization of the Inactivated State, preventing rapid re-firing.

2.3 Validation Protocol: Voltage-Clamp "Use-Dependence" Assay

To validate a new hydantoin derivative for anticonvulsant potential, you must demonstrate use-dependence .

-

System: Whole-cell patch-clamp in HEK293 cells stably expressing hNaV1.2 or hNaV1.5.

-

Buffer:

-

Internal: 130 mM CsF (blocks K+ currents), 10 mM NaCl, 10 mM HEPES.

-

External: 140 mM NaCl, 3 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES.

-

-

The Protocol:

-

Establish Baseline: Hold membrane potential at -120 mV (ensures 100% channels are resting).

-

Tonic Block Check: Apply a single test pulse to 0 mV (20 ms). Measure peak current.[1] Expect minimal inhibition by hydantoins at this stage.

-

Induce Inactivation (The Trap): Change holding potential to -70 mV for 5-10 seconds. This forces a significant fraction of channels into the inactivated state.

-

Use-Dependence Train: Return to -120 mV briefly, then apply a train of 20 pulses at 10 Hz (simulating a seizure).

-

Readout: Measure the peak current of the 1st pulse vs. the 20th pulse.

-

Result: A potent hydantoin will show progressive current decay (cumulative block) during the train, confirming it binds to the inactivated state generated by previous pulses.

-

Target Class II: Aldose Reductase (ALR2)

Primary Indication: Diabetic Complications (Neuropathy, Retinopathy) Key Ligands: Sorbinil, Fidarestat

3.1 Mechanistic Insight: Bioisosteric Mimicry

Aldose Reductase (ALR2) converts glucose to sorbitol via the polyol pathway. In diabetes, excess sorbitol accumulation causes osmotic stress and tissue damage.

-

The Chemistry: The hydantoin ring acts as a bioisostere for the carboxylic acid group found in other inhibitors (like epalrestat). The acidic proton at the N-3 position of the hydantoin ring forms a critical hydrogen bond network with Tyr48, His110, and Trp111 in the enzyme's anion-binding pocket.

-

Selectivity: The challenge is avoiding inhibition of Aldehyde Reductase (ALR1), a related detoxification enzyme. Spiro-hydantoins (e.g., Fidarestat) utilize a rigid structure to exploit subtle differences in the "specificity pocket" (Leu300) of ALR2.

3.2 Comparative Potency Data

| Compound | Structure Type | Target | IC50 (nM) | Selectivity (ALR2 vs ALR1) |

| Sorbinil | Spiro-hydantoin | ALR2 | 260 | Low |

| Fidarestat | Spiro-hydantoin | ALR2 | 18 | High (>1000x) |

| Minalrestat | Succinimide (Ref) | ALR2 | 110 | Moderate |

Table 1: Inhibitory potency of hydantoin derivatives against Aldose Reductase.[2] Note the nanomolar potency of Fidarestat.

3.3 Visualization: The Polyol Pathway

Figure 2: The Polyol Pathway. Hydantoins block the rate-limiting step (ALR2), preventing sorbitol accumulation.

Target Class III: Nuclear Receptors (Androgen Receptor)

Primary Indication: Prostate Cancer (Castration-Resistant) Key Ligands: Nilutamide, Enzalutamide (Thiohydantoin)

4.1 Mechanistic Insight: Competitive Antagonism

Hydantoin derivatives (specifically the N-aryl hydantoins) bind to the Ligand-Binding Domain (LBD) of the Androgen Receptor (AR).[3]

-

Mechanism of Action:

-

Binding: They compete with dihydrotestosterone (DHT) for the LBD.

-

Nuclear Exclusion: Unlike partial agonists, pure hydantoin antagonists induce a conformational change that prevents the AR from translocating into the nucleus.

-

DNA Binding Blockade: Without nuclear entry, the AR cannot bind to Androgen Response Elements (AREs) on DNA, halting the transcription of oncogenes.

-

4.2 Validation Protocol: Competitive Binding Assay

-

Objective: Determine the Binding Affinity (Ki).

-

Reagents:

-

Recombinant AR Ligand Binding Domain.

-

Radiolabeled ligand: [3H]-Mibolerone (high affinity synthetic androgen).

-

Dextran-coated charcoal (to separate bound vs. free ligand).

-

-

Workflow:

-

Incubate AR-LBD with [3H]-Mibolerone (1 nM) and increasing concentrations of the test hydantoin derivative (10^-10 to 10^-5 M).

-

Incubate at 4°C for 18 hours (equilibrium).

-

Add dextran-coated charcoal to absorb unbound ligand; centrifuge.

-

Measure radioactivity in the supernatant (Bound fraction).

-

Calculation: Plot % Bound vs. Log[Concentration]. A steep sigmoidal curve indicates competitive displacement.

-

Emerging Targets & Future Outlook

-

BACE1 (Alzheimer's Disease):

-

Rationale: Beta-secretase (BACE1) cleaves Amyloid Precursor Protein (APP).[4]

-

Hydantoin Role: Amino-hydantoins interact with the catalytic aspartic acid residues (Asp32/Asp228) of the protease.

-

Design Challenge: Achieving Blood-Brain Barrier (BBB) permeability while maintaining P-gp efflux resistance.

-

-

Matrix Metalloproteinases (MMPs):

-

Rationale: MMP-2 and MMP-9 degrade the extracellular matrix, facilitating cancer metastasis.

-

Hydantoin Role: The hydantoin zinc-binding group (ZBG) chelates the active site Zinc ion, inhibiting enzymatic activity.

-

References

-

Wadghane, S. et al. (2023).[5] "A Review on the Some Biological Activities of the Hydantoin Derivatives." Journal of Drug Delivery & Therapeutics. Link

-

Mantis, C. et al. (2009). "Phenytoin Preferentially Affects Slow Inactivation in Heterologously Expressed Voltage-Gated Sodium Channels." American Epilepsy Society. Link

-

Oka, M. & Kato, N. (2001). "Aldose Reductase Inhibitors."[6] Journal of Enzyme Inhibition. Link

-

Luo, Y. et al. (2011). "Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity." Molecules. Link

-

Malamas, M.S. et al. (2010).[7] "Amino-hydantoins as potent BACE1 inhibitors: Structure-based design and SAR." Bioorganic & Medicinal Chemistry Letters. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Revisiting BACE inhibitors: the potential of BACE1 for delaying Alzheimer’s onset | VJDementia [vjdementia.com]

- 5. researchgate.net [researchgate.net]

- 6. Aldose Reductase Inhibitory Activity of Compounds from Zea mays L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

The Scaffold: Architecture & Physicochemical Properties

[2]

The hydantoin core (imidazolidine-2,4-dione) acts as a rigid, polar template capable of presenting hydrophobic substituents in defined spatial orientations. In substituted benzylhydantoins , the critical pharmacophore is often the benzyl moiety attached at the C5 position.

-

Tautomerism: The N3-H proton is weakly acidic (pKa ~ 8.0–8.5), allowing for salt formation (e.g., sodium phenytoin), which is critical for solubility in formulation.

-

Lipophilicity: The benzyl substituent significantly increases logP, facilitating blood-brain barrier (BBB) penetration, a prerequisite for CNS activity.

Table 1: Physicochemical Profile of Core Benzylhydantoin Scaffolds

| Parameter | 5-Benzylhydantoin | 5,5-Diphenylhydantoin (Phenytoin) | 5-Benzylidenehydantoin |

| Hybridization at C5 | sp³ (Chiral center) | sp³ (Achiral if symmetrical) | sp² (Planar) |

| Flexibility | High (C5-Cα rotation) | Restricted (Steric bulk) | Rigid (Double bond) |

| Primary Target | Aldose Reductase / Na+ Channels | Na+ Channels | Kinases / Microtubules |

| Metabolic Stability | Moderate (Benzylic oxidation) | High (Aromatic hydroxylation) | Low (Michael acceptor) |

Synthetic Methodologies: Causality & Control

The synthesis of benzylhydantoins is not merely about bond formation; it is about controlling stereochemistry and ring closure kinetics. We examine two primary routes: the thermodynamic control of the Bucherer-Bergs reaction and the kinetic control of the Knoevenagel-Reduction sequence .

The Bucherer-Bergs Protocol (Thermodynamic Route)

This multicomponent reaction is the industry standard for accessing 5,5-disubstituted and 5-monosubstituted hydantoins.

-

Mechanism: Involves the formation of a cyanohydrin intermediate from a ketone/aldehyde, followed by amine attack and rearrangement.

-

Causality: The use of ammonium carbonate provides both the ammonia source and the carbon dioxide source necessary for the ring closure. The reaction is reversible; thus, thermodynamic stability drives the formation of the hydantoin over the alpha-amino nitrile.

The Knoevenagel-Reduction Sequence (Kinetic Route)

Used when specific substitution patterns on the benzyl ring are required that are sensitive to the harsh conditions of Bucherer-Bergs, or when the benzylidene intermediate is the desired end-product.

-

Step 1: Condensation of benzaldehyde with hydantoin (base-catalyzed).

-

Step 2: Selective reduction (H₂/Pd-C or NaBH₄) of the exocyclic double bond.

Visualization: Synthetic Pathways Logic

Figure 1: Comparison of Bucherer-Bergs and Knoevenagel-Reduction synthetic pathways. The choice of pathway dictates the accessibility of specific C5 substitutions.

Validated Experimental Protocol

Protocol: Synthesis of 5-[3-(Trifluoromethyl)benzyl]hydantoin via Bucherer-Bergs Rationale: This analog is highlighted in literature for superior anticonvulsant activity compared to unsubstituted variants.

Reagents:

-

3-(Trifluoromethyl)phenylacetaldehyde (10 mmol)

-

Potassium Cyanide (KCN) (15 mmol) - Caution: Highly Toxic

-

Ammonium Carbonate ((NH₄)₂CO₃) (30 mmol)

-

Solvent: Ethanol/Water (1:1 v/v)

Workflow:

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the aldehyde in 20 mL of 50% aqueous ethanol.

-

Addition: Add (NH₄)₂CO₃ followed by KCN.[2][3] Note: The order minimizes HCN evolution, though the system must be closed/vented to a scrubber.

-

Reaction: Heat the mixture to 60°C for 24 hours. The solution typically turns from clear to slightly yellow.

-

Work-up (The Self-Validating Step):

-

Cool the mixture to 0°C.

-

Acidify carefully with concentrated HCl to pH 2. Validation: Evolution of CO₂ indicates decomposition of excess carbonate; precipitation of a white solid indicates hydantoin formation (hydantoins are insoluble in acidic water).

-

Safety Check: Perform acidification in a fume hood to manage residual cyanide.

-

-

Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

-

Characterization:

-

MP: Check against literature (typically >200°C).

-

IR: Look for dual carbonyl peaks (~1720 and 1770 cm⁻¹).

-

Pharmacological Profile & SAR

The biological activity of benzylhydantoins is strictly governed by the steric and electronic nature of the benzyl substituent.

Anticonvulsant Activity (Na+ Channel Modulation)

Similar to phenytoin, 5-benzylhydantoins stabilize the inactive state of voltage-gated sodium channels.

-

Key SAR Finding: Lipophilicity drives potency.[1]

-

Optimal Substitution: A meta- or para-substituent on the benzyl ring (e.g., -CF₃, -Cl) enhances BBB permeability and receptor binding affinity.

-

Data Insight: The 3-CF₃ analog (Compound 14 in classic studies) exhibits an ED₅₀ comparable to phenytoin but with a potentially better safety margin.

Aldose Reductase Inhibition (Diabetes)

Hydantoins inhibit Aldose Reductase (ALR2), the rate-limiting enzyme in the polyol pathway.

-

Mechanism: The acidic N3-H mimics the transition state of the enzyme-substrate complex.

-

Spiro-Hydantoins: Rigidifying the C5 position (e.g., Sorbinil) dramatically increases selectivity for ALR2 over Aldehyde Reductase (ALR1).

Structure-Activity Relationship (SAR) Logic

Figure 2: Structure-Activity Relationship (SAR) map of substituted benzylhydantoins. Critical interactions for anticonvulsant and enzyme inhibitory activity are highlighted.

Quantitative Data Summary

The following table synthesizes historical and modern data comparing the potency of key benzylhydantoin derivatives against the standard, Phenytoin.

Table 2: Comparative Anticonvulsant Activity (Maximal Electroshock Seizure - MES Model)

| Compound | R-Substituent (Benzyl Ring) | ED₅₀ (mg/kg, Mouse) | Potency Relative to Phenytoin | Reference |

| Phenytoin | N/A (Diphenyl) | ~9.5 | 1.00 (Standard) | [1] |

| 5-Benzylhydantoin | H (Unsubstituted) | >100 | Low | [2] |

| Analog A | 4-Chloro | 25.4 | ~0.40 | [2] |

| Analog B | 3-Trifluoromethyl | 12.8 | ~0.75 | [2] |

| Analog C | 4-Methoxy | Inactive | 0.00 | [2] |

Note: Data indicates that electron-withdrawing, lipophilic groups (Cl, CF₃) retain activity, while electron-donating polar groups (OMe) diminish it.

Future Perspectives: Beyond Epilepsy

While the anticonvulsant history is rich, the future of substituted benzylhydantoins lies in Green Chemistry and Oncology .

-

Flow Chemistry: Recent advancements utilize continuous flow reactors to safely handle the cyanide intermediates in Bucherer-Bergs synthesis, allowing for industrial scale-up with reduced hazard profiles [3].

-

Anticancer Agents: New 3-substituted 5-benzylidene derivatives have shown promise as NADPH oxidase (NOX) inhibitors, a novel pathway for treating fibrotic disorders and cancer metastasis [4].

References

-

Merritt, H. H., & Putnam, T. J. (1938). Sodium diphenyl hydantoinate in the treatment of convulsive disorders. Journal of the American Medical Association. Link

-

Mehta, N. B., Diuguid, C. A., & Soroko, F. E. (1981). Potential anticonvulsants.[1][4][5][6][7] 1. 5-Benzylhydantoins. Journal of Medicinal Chemistry. Link

-

Monteiro, J. L., et al. (2015).[2] Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Synlett. Link

-

Bae, S., et al. (2016).[8] Synthesis and biological evaluation of 3-substituted 5-benzylidene-1-methyl-2-thiohydantoins as potent NADPH oxidase (NOX) inhibitors.[8][9] Bioorganic & Medicinal Chemistry. Link

-

Maldonado-Rovirosa, C. L., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity.[10] Molecules. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Anticonvulsant activity of reaction products of 5,5-diphenylhydantoin with substituted methylene bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potential anticonvulsants. 1. 5-Benzylhydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jchemrev.com [jchemrev.com]

- 9. Synthesis and biological evaluation of 3-substituted 5-benzylidene-1-methyl-2-thiohydantoins as potent NADPH oxidase (NOX) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: In Vitro Screening and Biocatalytic Evaluation of 5-(3'-Hydroxybenzyl)hydantoin

Executive Summary & Molecular Context[1]

5-(3'-Hydroxybenzyl)hydantoin (CAS: 216956-20-6) represents a critical scaffold in two distinct domains of life science research: as a pharmacological lead (analogous to phenytoin) for neuronal excitability modulation, and as a biocatalytic substrate for the production of non-natural amino acids (specifically L-meta-tyrosine).

This guide provides a rigorous technical framework for the in vitro screening of this molecule. Unlike standard small-molecule screening, 5-(3'-Hydroxybenzyl)hydantoin requires specific attention to hydantoin ring stability and pH-dependent hydrolysis .

Key Molecular Parameters:

-

Molecular Weight: 206.20 g/mol

-

LogP (Predicted): ~0.8–1.2 (Moderate lipophilicity)

-

pKa: ~9.1 (Imide nitrogen), ~10.0 (Phenolic -OH)

-

Critical Liability: Spontaneous or enzymatic ring opening under alkaline conditions.

Phase I: Physicochemical Profiling (The "Go/No-Go" Gate)

Before biological assays, the stability of the hydantoin ring must be validated. Hydantoins are susceptible to hydrolysis, converting to their corresponding hydantoic acids (N-carbamoyl amino acids), which are pharmacologically distinct.

Thermodynamic Solubility & Stability Assay

Objective: Determine the maximum soluble concentration without precipitation or ring degradation.

Protocol:

-

Stock Preparation: Dissolve 5-(3'-Hydroxybenzyl)hydantoin in 100% DMSO to 10 mM.

-

Buffer Preparation: Prepare PBS adjusted to pH 7.4, pH 5.0, and pH 8.0.

-

Incubation: Spike stock into buffers (final 1% DMSO) at 10 µM, 50 µM, and 100 µM. Incubate at 37°C for 0, 4, and 24 hours.

-

Quantification: Analyze via RP-HPLC.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 5% B to 95% B over 8 min.

-

Detection: UV at 210 nm (amide) and 275 nm (phenol).

-

Data Interpretation:

-

Stability Criterion: >95% parent compound retention at 24h (pH 7.4).

-

Ring Opening Signature: Appearance of a more polar peak (earlier elution) corresponding to N-carbamoyl-3-hydroxyphenylalanine.

Phase II: Pharmacological Screening (Neuroactivity)

Given the structural homology to Phenytoin (5,5-diphenylhydantoin), the primary pharmacological target for 5-(3'-Hydroxybenzyl)hydantoin is the Voltage-Gated Sodium Channel (Nav) . The 3'-hydroxybenzyl group mimics the hydrophobic phenyl ring while introducing H-bonding potential.

Automated Patch Clamp (Nav1.2 / Nav1.6 Inhibition)

Objective: Quantify the use-dependent block of sodium channels (State-dependent inhibition).

Mechanism: Hydantoins stabilize the inactivated state of the sodium channel. Therefore, the assay must utilize a voltage protocol that promotes inactivation.

Workflow Diagram (DOT):

Figure 1: Automated Patch Clamp Workflow for Nav Channel Screening.

Detailed Protocol:

-

Cell System: HEK293 cells stably expressing hNav1.2.

-

Solutions:

-

Extracellular: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).

-

Intracellular: 50 mM CsF, 10 mM NaCl, 60 mM CsCl, 20 mM EGTA, 10 mM HEPES (pH 7.2).

-

-

Voltage Protocol (The "Self-Validating" Step):

-

Resting State Block (Tonic): Hold at -120 mV, pulse to 0 mV (10 ms) at 0.1 Hz.

-

Inactivated State Block (Phasic): Hold at -120 mV, prepulse to -60 mV (500 ms) to induce inactivation, then test pulse to 0 mV.

-

Rationale: Hydantoins show >10-fold higher potency in the inactivated state protocol. If you do not see this shift, the compound is not acting via the classical hydantoin mechanism.

-

-

Application: Perfuse compound for 5 minutes to ensure equilibrium.

-

Analysis: Plot normalized peak current vs. log[concentration]. Fit to the Hill equation.

Phase III: Biocatalytic Screening (Enzymatic Conversion)

This molecule is a prime substrate for the "Hydantoinase Process" used to synthesize L-m-tyrosine. Researchers may screen microbial libraries or recombinant enzymes (Hydantoinases/Carbamoylases) for activity against this specific substrate.

Colorimetric Screening for Hydantoinase Activity

Objective: Detect the enzymatic ring opening of 5-(3'-Hydroxybenzyl)hydantoin to N-carbamoyl-m-tyrosine.

Mechanism:

Hydantoinase hydrolyzes the cyclic amide. This reaction consumes water and alters pH, or can be coupled to a carbamoylase which releases ammonia (

Method: The Ehrlich’s Reagent Assay (Modified) Standard Ehrlich’s reagent detects ureido groups (carbamoyls).

-

Reaction Mix: 100 µL Enzyme lysate + 100 µL Substrate (5 mM 5-(3'-Hydroxybenzyl)hydantoin in Borate buffer pH 8.5).

-

Incubation: 30°C for 60 mins.

-

Development: Add 100 µL 10% p-dimethylaminobenzaldehyde (in HCl).

-

Readout: Yellow/Orange color formation at 438 nm indicates the presence of the N-carbamoyl product (Ring opening).

Biocatalytic Pathway Diagram (DOT):

Figure 2: The Hydantoinase Process Pathway. Screening aims to identify 'Enzyme1' capable of accepting the 3'-hydroxybenzyl substituent.

Data Presentation & Analytical Validation

Quantitative results must be tabulated for clarity. Below is the required format for reporting screening data.

Table 1: Screening Summary Template

| Parameter | Assay Type | Metric | Acceptance Criteria |

| Solubility | Thermodynamic (PBS pH 7.4) | > 50 µM | |

| Stability | HPLC (24h, pH 7.4) | % Remaining | > 95% |

| Nav Inhibition | Patch Clamp (Inactivated) | < 10 µM (Potent) | |

| Nav Inhibition | Patch Clamp (Resting) | > 100 µM (State-selective) | |

| Cytotoxicity | MTT (HepG2, 48h) | > 50 µM (Safety Margin) |

References

-

Hydantoin Pharmacology: Wadghane, S. et al. (2023).[1] "A Review on the Some Biological Activities of the Hydantoin Derivatives." Journal of Drug Delivery and Therapeutics. Link

-

Screening Methodology: Lenkowski, P. W. et al. (2007). "A pharmacophore model for the anticonvulsant activity of substituted hydantoins." Neuropharmacology. Link

-

Biocatalytic Process: Altenbuchner, J. et al. (2001). "Hydantoinase-mediated production of optically pure amino acids." Biotechnology Advances. Link

-

Chemical Data: PubChem Compound Summary for CID 279383, 5-(3-Hydroxybenzyl)hydantoin. Link

-

Nav Channel Protocols: Clare, J. J. (2010). "Targeting Ion Channels for Drug Discovery." Combinatorial Chemistry & High Throughput Screening. Link

Sources

Physical and chemical properties of 5-(3'-Hydroxybenzyl)hydantoin

This technical guide provides a comprehensive analysis of 5-(3'-Hydroxybenzyl)hydantoin , a critical heterocyclic intermediate used primarily in the synthesis of non-standard amino acids such as m-tyrosine.[1]

Physical Properties, Chemical Reactivity, and Synthetic Applications

Executive Summary

5-(3'-Hydroxybenzyl)hydantoin is a functionalized imidazolidine-2,4-dione derivative.[1] Structurally, it consists of a hydantoin core substituted at the C5 position with a 3-hydroxybenzyl moiety. It serves as a pivotal intermediate in the industrial and laboratory synthesis of L-m-tyrosine , an amino acid analogue with significant applications in neurobiology and pharmaceutical development (e.g., as a precursor to dopamine agonists or metabolic probes).

This guide details the physicochemical profile, validated synthesis protocols, and analytical characterization of the compound, distinguishing it from its structural isomer, 5-(3'-hydroxyphenyl)hydantoin.

Molecular Architecture & Identification

| Parameter | Detail |

| IUPAC Name | 5-[(3-Hydroxyphenyl)methyl]imidazolidine-2,4-dione |

| Common Name | 5-(3'-Hydroxybenzyl)hydantoin |

| CAS Number | 216956-20-6 (Isomer specific); 53826-68-9 (General/Racemic) |

| Molecular Formula | C₁₀H₁₀N₂O₃ |

| Molecular Weight | 206.20 g/mol |

| SMILES | O=C1NC(CC2=CC(O)=CC=C2)C(=O)N1 |

| Structural Class | 5-Substituted Hydantoin / Phenolic derivative |

Physicochemical Profile

Understanding the physical limits of this compound is essential for process optimization.

| Property | Value / Description | Technical Note |

| Appearance | White to off-white crystalline powder | Commercial crude samples may appear pale brown due to oxidation of the phenolic group.[1] |

| Melting Point | 215°C – 220°C (Decomposes) | High lattice energy typical of hydantoins due to intermolecular hydrogen bonding.[1] |

| Solubility (High) | DMSO, DMF, 1M NaOH | Soluble in alkaline media due to deprotonation of the phenolic -OH and imide -NH.[1] |

| Solubility (Low) | Water, Ethanol, Methanol | Poor solubility in neutral aqueous or alcoholic solvents requires heating for recrystallization.[1] |

| pKa (Acidic) | ~9.12 (Imide N3-H) | The imide proton is acidic; the phenolic pKa is approx. 10.[1]0. |

| LogP | ~0.5 – 0.8 | Moderately polar; sufficient lipophilicity for membrane permeability in biological assays.[1] |

Synthesis & Manufacturing Protocols

Unlike 5-phenylhydantoins which are made via the Bucherer-Bergs reaction on ketones, 5-benzylhydantoins are best synthesized via the Wheeler-Hoffman or Knoevenagel Condensation-Reduction route.[1] Direct Bucherer-Bergs on phenylacetaldehyde is often low-yielding due to aldehyde instability.[1]

Core Synthesis Workflow

The industrial standard involves a two-step process:[1]

-

Condensation: 3-Hydroxybenzaldehyde reacts with hydantoin to form the unsaturated benzylidene intermediate.

-

Reduction: The double bond is hydrogenated to yield the final benzyl product.

Step 1: Preparation of 5-(3'-Hydroxybenzal)hydantoin[1]

-

Reagents: 3-Hydroxybenzaldehyde (1.0 eq), Hydantoin (1.1 eq), Sodium Acetate (buffer), Acetic Acid/Acetic Anhydride.

-

Conditions: Reflux at 120–130°C for 4–6 hours.

-

Mechanism: Knoevenagel condensation at the C5 position of the hydantoin ring.

-

Observation: The product precipitates as a yellow solid (due to conjugation) upon cooling and water dilution.

Step 2: Reduction to 5-(3'-Hydroxybenzyl)hydantoin[1]

-

Reagents: 5-(3'-Hydroxybenzal)hydantoin, H₂ gas (or Ammonium Formate), Pd/C (10% catalyst).

-

Solvent: Methanol or Ethanol/Water mixture.

-

Conditions: 40–60°C, 1–3 atm H₂ pressure.

-

Purification: Filtration of catalyst, concentration of filtrate, and recrystallization from water/ethanol.

Visualization: Synthesis Pathway

Caption: Two-step synthesis via Knoevenagel condensation followed by catalytic hydrogenation.[2]

Chemical Reactivity & Applications[1][10][14]

The primary utility of 5-(3'-Hydroxybenzyl)hydantoin lies in its hydrolysis.[1] The hydantoin ring protects the amino acid functionality during intermediate steps.

Hydrolysis to m-Tyrosine

The hydantoin ring is extremely stable but can be opened under drastic alkaline conditions or via specific enzymes (hydantoinases).

-

Alkaline Hydrolysis: Refluxing in 2M–5M NaOH or Ba(OH)₂ at 100°C+ opens the ring to form the carbamoyl intermediate, which further decarboxylates to the free amino acid.

-

Enzymatic Hydrolysis: Used for chiral resolution. D-hydantoinase converts the D-isomer to the N-carbamoyl-D-amino acid, allowing for the kinetic resolution of L-m-tyrosine.[1]

Visualization: Hydrolysis Mechanism

Caption: Stepwise hydrolysis pathway converting the hydantoin scaffold to the free amino acid.

Analytical Characterization

To validate the identity of synthesized batches, the following spectral signatures must be confirmed.

Proton NMR (¹H-NMR)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 10.3 – 10.5 ppm | Singlet (Broad) | 1H | N3-H (Imide proton) |

| 9.2 – 9.4 ppm | Singlet | 1H | Phenolic -OH |

| 7.8 – 8.0 ppm | Singlet (Broad) | 1H | N1-H (Amide proton) |

| 7.0 – 7.1 ppm | Triplet | 1H | Aromatic C5'-H |

| 6.6 – 6.7 ppm | Multiplet | 3H | Aromatic C2', C4', C6'-H |

| 4.2 – 4.3 ppm | Triplet/dd | 1H | C5-H (Chiral center, hydantoin ring) |

| 2.8 – 3.0 ppm | Multiplet | 2H | Benzylic -CH₂- (Diastereotopic protons) |

Infrared Spectroscopy (FT-IR)[1][8]

-

3200–3400 cm⁻¹: Broad stretching (O-H and N-H).

-

1770 cm⁻¹: C=O stretch (C2 carbonyl, weak/shoulder).

-

1720 cm⁻¹: C=O stretch (C4 carbonyl, strong amide band).

-

1600 cm⁻¹: Aromatic C=C skeletal vibrations.

Safety & Handling (SDS Highlights)

-

Hazard Classification: Irritant (Xi).

-

H-Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use local exhaust ventilation. Avoid dust formation. Phenolic compounds can oxidize; store under inert gas (Nitrogen/Argon) if long-term stability is required.[1]

References

-

Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link

-

Meusel, M., & Gütschow, M. (2004). "Recent Developments in Hydantoin Chemistry." Organic Preparations and Procedures International, 36(5), 391–443. Link

-

Sogabe, S., et al. (1996). "Stereoselectivity of the enzymatic hydrolysis of 5-substituted hydantoins." Journal of Fermentation and Bioengineering, 81(3), 211-217. Link

-

PubChem Database. (2024). "Compound Summary: 5-(3-Hydroxybenzyl)hydantoin." National Center for Biotechnology Information. Link

Sources

Technical Guide: Spectroscopic Profiling of 5-(3'-Hydroxybenzyl)hydantoin

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 5-(3'-Hydroxybenzyl)hydantoin , a critical reference standard in the analysis of hydantoin-based anticonvulsants and tyrosine metabolites.

The content is structured to serve as a self-validating laboratory companion, synthesizing theoretical principles with practical data interpretation.

Chemical Identity & Structural Context

Compound: 5-(3'-Hydroxybenzyl)hydantoin CAS Registry Number: 216956-20-6 Molecular Formula: C₁₀H₁₀N₂O₃ Molecular Weight: 206.20 g/mol IUPAC Name: 5-[(3-hydroxyphenyl)methyl]imidazolidine-2,4-dione

Structural Significance

This compound represents a meta-substituted phenol derivative of the hydantoin scaffold. Unlike its para-substituted isomer (the hydantoin of tyrosine), the meta-hydroxyl group induces unique electronic shielding effects on the aromatic ring, creating a distinct spectroscopic fingerprint.[1] It is often encountered as a metabolite or impurity in the synthesis of phenylalanine-derived hydantoins.

Synthesis Pathway (Bucherer-Bergs Reaction)

The most authoritative route for synthesis—and the source of specific impurities—is the Bucherer-Bergs reaction starting from 3-hydroxybenzaldehyde.

Figure 1: The Bucherer-Bergs multicomponent synthesis pathway.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of 5-(3'-Hydroxybenzyl)hydantoin is characterized by the asymmetry of the meta-substituted aromatic ring and the rigidity of the hydantoin core.

Solvent System: DMSO-d₆ is the requisite solvent due to the polarity of the hydantoin ring and the phenolic hydroxyl group.

¹H NMR Analysis (Proton)

The proton spectrum is defined by three distinct regions: the exchangeable heteroatoms, the aromatic zone (ABCD system), and the aliphatic linker.[1]

| Position | Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |

| NH-3 | 10.45 ± 0.1 | Broad Singlet | 1H | Imide NH (flanked by two C=O). Most acidic/deshielded.[1] |

| OH | 9.25 ± 0.1 | Broad Singlet | 1H | Phenolic OH. Shift varies with concentration/temp.[1] |

| NH-1 | 7.90 ± 0.1 | Broad Singlet | 1H | Amide NH. Less acidic than NH-3.[1] |

| H-5' | 7.05 - 7.10 | Triplet (t) | 1H | Meta-proton. Coupled to H-4' and H-6'. |

| H-2' | 6.60 - 6.65 | Singlet (s) | 1H | Isolated between alkyl and OH.[1] Narrow coupling. |

| H-6' | 6.65 - 6.70 | Doublet (d) | 1H | Ortho to alkyl, para to OH.[1] |

| H-4' | 6.55 - 6.60 | Doublet (dd) | 1H | Ortho to OH, para to alkyl.[1] Shielded by OH.[1] |

| H-5 | 4.25 - 4.35 | ddd / t | 1H | Chiral center. Coupled to diastereotopic H-6 protons.[1] |

| H-6 | 2.85 - 2.95 | Multiplet | 2H | Benzylic CH₂. Diastereotopic splitting often collapses to a pseudo-doublet.[1] |

Expert Insight: The key differentiator from the para-isomer (Tyrosine hydantoin) is the aromatic region.[1] The para-isomer shows a clean AA'BB' doublet pair. The meta-isomer (this compound) displays a complex 4-spin system where H-2' appears as a distinct narrow signal due to lack of ortho-coupling.

¹³C NMR Analysis (Carbon)

The carbon spectrum confirms the hydantoin scaffold and the specific substitution pattern of the phenol.[1]

| Carbon Type | Shift (δ, ppm) | Assignment | Structural Validation |

| C=O (C-4) | 176.5 | Urea Carbonyl | Downfield due to amide resonance.[1] |

| C=O (C-2) | 157.2 | Urea Carbonyl | Flanked by two nitrogens (urea-like).[1] |

| C-3' | 157.5 | Aromatic C-OH | Deshielded ipso carbon (Phenolic). |

| C-1' | 137.8 | Aromatic C-Alk | Ipso carbon attached to methylene. |

| C-5' | 129.5 | Aromatic CH | Meta to OH. Least affected by OH shielding. |

| C-6' | 120.1 | Aromatic CH | Ortho to alkyl. |

| C-2' | 116.5 | Aromatic CH | Ortho to OH and Alkyl (sterically crowded).[1] |

| C-4' | 113.8 | Aromatic CH | Ortho to OH, para to Alkyl.[1] Most shielded. |

| C-5 | 59.2 | Methine CH | Hydantoin chiral center.[1] |

| C-6 | 36.5 | Methylene CH₂ | Benzylic linker.[1] |

Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a rapid identification tool, particularly for the hydantoin "fingerprint" region.[1]

-

3400 - 3200 cm⁻¹ (Broad): O-H and N-H Stretching. The phenolic OH and hydantoin NH groups engage in strong hydrogen bonding, broadening this region.[1]

-

1770 cm⁻¹ (Medium/Sharp): C=O Stretch (C-2). The carbonyl at position 2, constrained in the 5-membered ring.

-

1720 cm⁻¹ (Strong): C=O[1] Stretch (C-4). The amide-like carbonyl, typically the most intense band.

-

1600 & 1585 cm⁻¹: Aromatic C=C. Characteristic "breathing" modes of the benzene ring.[1]

-

1250 cm⁻¹: C-O Stretch. Phenolic carbon-oxygen bond.[1]

Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI).[1] Molecular Ion: [M+H]⁺ = 207.07 m/z (ESI+); M⁺ = 206 m/z (EI).[1]

Fragmentation Logic

The fragmentation pattern is dictated by the stability of the benzyl cation and the fragility of the hydantoin ring.

-

Tropylium Formation (m/z 107): Cleavage of the benzylic bond generates the hydroxytropylium ion (C₇H₇O⁺), the base peak in EI.[1]

-

RDA Cleavage: Retro-Diels-Alder type collapse of the hydantoin ring releases isocyanic acid (HNCO).[1]

Figure 2: Primary mass spectrometric fragmentation pathways.

Experimental Protocol: Sample Preparation

To ensure data integrity matching the values above, follow this specific preparation protocol.

NMR Sample Prep[1]

-

Drying: Dry the solid 5-(3'-Hydroxybenzyl)hydantoin under vacuum over P₂O₅ for 4 hours to remove hydration water which interferes with the OH/NH signals.[1]

-

Solvent: Use DMSO-d₆ (99.9% D). Do not use CDCl₃ or Methanol-d₄; the compound is sparingly soluble in chloroform, and methanol will exchange the OH/NH protons, erasing key diagnostic signals.[1]

-

Concentration: Prepare a solution of ~10 mg in 0.6 mL solvent.

-

Acquisition: Run ¹H NMR with a standard pulse sequence (30° pulse) and a relaxation delay (d1) of at least 2.0 seconds to allow full relaxation of the rigid aromatic protons.

References

-

Synthesis & Scaffold Data: Ware, E. "The Chemistry of the Hydantoins."[1] Chemical Reviews, 1950, 46(3), 403–470.[1] Link[1]

-

Bucherer-Bergs Reaction Mechanism: Bucherer, H. T., & Steiner, W. "Über die Synthese von Hydantoinen."[1] Journal für Praktische Chemie, 1934, 140(2), 291–316.[1]

-

Spectroscopic Analogues (Tyrosine Hydantoin): "L-5-(4-Hydroxybenzyl)hydantoin Spectral Data." National Institute of Advanced Industrial Science and Technology (AIST), SDBS No. 16823.[1] Link[1]

-

Compound Registry: "5-(3-Hydroxybenzyl)hydantoin."[1][2][3] Chemical Abstracts Service (CAS), CAS RN: 216956-20-6.[1] Link

Sources

- 1. N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy Online CAS Number 216956-20-6 - TRC - 5-(3'-Hydroxybenzyl)hydantoin | LGC Standards [lgcstandards.com]

- 3. Buy Online CAS Number 216956-20-6 - TRC - 5-(3'-Hydroxybenzyl)hydantoin | LGC Standards [lgcstandards.com]

Methodological & Application

Application Note: Scalable Synthesis of 5-(3'-Hydroxybenzyl)hydantoin

Abstract & Strategic Significance

5-(3'-Hydroxybenzyl)hydantoin is a critical intermediate in the synthesis of L-m-tyrosine , a non-proteinogenic amino acid with significant applications in Parkinson’s disease research and as a precursor for novel pharmaceutical agents. While direct Bucherer-Bergs synthesis is possible, it often suffers from the instability of the required aldehyde precursor (3-hydroxyphenylacetaldehyde).

This protocol details a robust, two-step Knoevenagel Condensation-Hydrogenation route . This pathway is preferred for its atom economy, use of stable starting materials (3-hydroxybenzaldehyde), and scalability. By utilizing ethanolamine as a catalytic buffer, we minimize polymerization side-reactions common in aldehyde condensations.

Retrosynthetic Analysis & Workflow

The synthesis disconnects the C5-exocyclic bond. We first establish the carbon skeleton via condensation to form the benzylidene intermediate, followed by chemoselective reduction of the alkene.

Workflow Diagram